molecular formula C11H9ClFNOS B8704624 3-Chloromethylthio-7-fluoro-1-methyl-4-quinolone CAS No. 591781-26-9

3-Chloromethylthio-7-fluoro-1-methyl-4-quinolone

Cat. No. B8704624
Key on ui cas rn: 591781-26-9
M. Wt: 257.71 g/mol
InChI Key: LDWGPUOBZGUBJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06730790B2

Procedure details

3.59 g (5 mmole) of racemic flosequinan (1) were added (over the course of one minute) to a mixture of thionyl chloride (12 ml) and pyridine (3 ml) with efficient stirring and gentle cooling in a bath of dry ice and acetone, to keep the temperature in the range of 0° C. to 6° C. The mixture was stirred at approximately 0° C. for 5 minutes, cooled to −5° C. and poured as a thin stream into 350 ml of ice-water with efficient stirring. After 10 minutes of stirring at 0° C., a solid was filtered off, washed with water and dried over phosphorous pentoxide, under high vacuum producing 2.82 g (74% yield) of 95% pure (by 1H NMR) 3-chloromethylthio-7-fluoro-1-methyl-4-quinolone (6). 1H NMR, CDCl3, δ=8.50 dd, 1H, J=6.6 & 9.0 Hz, H at C5; 8.01 s, 1H, H at C2; 7.18 ddd, 1H, J=2.1 & 9.0 & 10.2 Hz, H at C6; 7.09 dd, 1H, J=2.1 & 10.2 Hz, H at C8; 5.01 s, 2H, CH2; 3.83 s, 3H, N—CH3.
Quantity
3.59 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
350 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:16])[C:7]([S:13]([CH3:15])=O)=[CH:8][N:9]2[CH3:12])=[CH:4][CH:3]=1.S(Cl)([Cl:19])=O.N1C=CC=CC=1.C(=O)=O>CC(C)=O>[Cl:19][CH2:15][S:13][C:7]1[C:6](=[O:16])[C:5]2[C:10](=[CH:11][C:2]([F:1])=[CH:3][CH:4]=2)[N:9]([CH3:12])[CH:8]=1

Inputs

Step One
Name
Quantity
3.59 g
Type
reactant
Smiles
FC1=CC=C2C(C(=CN(C2=C1)C)S(=O)C)=O
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
3 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Four
Name
ice water
Quantity
350 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
with efficient stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in the range of 0° C. to 6° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at approximately 0° C. for 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
After 10 minutes of stirring at 0° C.
Duration
10 min
FILTRATION
Type
FILTRATION
Details
a solid was filtered off
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over phosphorous pentoxide, under high vacuum

Outcomes

Product
Name
Type
product
Smiles
ClCSC1=CN(C2=CC(=CC=C2C1=O)F)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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